N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the triazolo and pyridazine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the triazolopyridazine ring.
Attachment of the Sulfonamide Group: The triazolopyridazine intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Introduction of the Ethoxyethyl Group: Finally, the ethoxyethyl group is introduced by reacting the sulfonamide derivative with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its dual c-Met/VEGFR-2 inhibitory activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its anticancer and enzyme inhibitory activities.
Uniqueness
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the combination of the triazolopyridazine core with the sulfonamide and ethoxyethyl groups. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O3S/c1-14-6-8-15(9-7-14)30(27,28)22-12-13-29-19-11-10-18-23-24-20(26(18)25-19)16-4-2-3-5-17(16)21/h2-11,22H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWPHBPQTLQSPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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